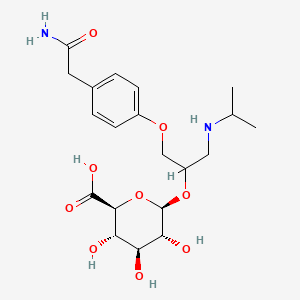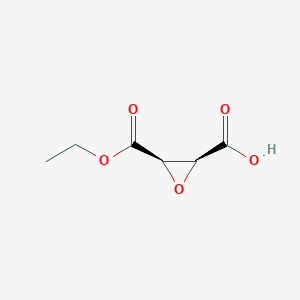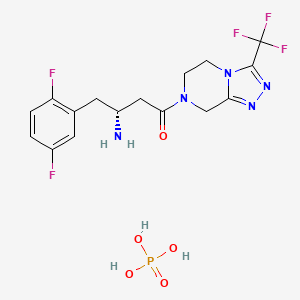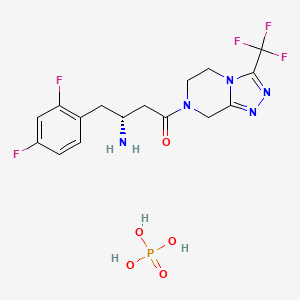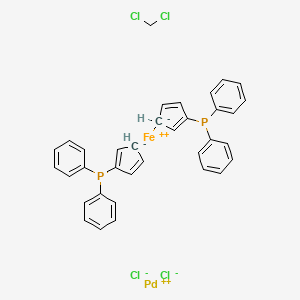
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentadienyl ring, diphenylphosphane, and metal centers of iron and palladium. The presence of dichloromethane as a ligand further adds to its complexity and versatility.
作用机制
Target of Action
It’s known that palladium complexes, such as [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (ii), are often used as catalysts in various chemical reactions .
Mode of Action
Palladium complexes are generally known to facilitate various types of coupling reactions . They can provide efficient pathways for the formation of C-C and C-N bonds, which are often challenging to construct .
Biochemical Pathways
It’s known that palladium complexes can play a crucial role in various organic synthesis reactions . They can catalyze the formation of biaryls, a common structure in many organic compounds .
Result of Action
The use of palladium complexes in organic synthesis can lead to the formation of various organic compounds with potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the catalytic activity of palladium complexes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane and palladium chloride. The reaction is carried out in the presence of dichloromethane as a solvent. The process requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
化学反应分析
Types of Reactions
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in the formation of new organometallic compounds with different ligands.
科学研究应用
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbonylation reactions.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Studies: The compound is used in studies related to enzyme mimetics and bioinorganic chemistry.
相似化合物的比较
Similar Compounds
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane: Similar structure but lacks the palladium center.
1,1’-Bis(diphenylphosphino)ferrocene: Contains iron and diphenylphosphane but lacks the cyclopentadienyl ring.
Dichloropalladium(II) complexes: Contains palladium but lacks the cyclopentadienyl and diphenylphosphane ligands.
Uniqueness
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is unique due to its combination of cyclopentadienyl, diphenylphosphane, iron, and palladium centers. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research.
属性
CAS 编号 |
95464-05-4 |
|---|---|
分子式 |
C35H30Cl4FeP2Pd |
分子量 |
816.6 g/mol |
IUPAC 名称 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2 |
InChI 键 |
SNRCKKQHDUIRIY-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.[Cl-].[Cl-].[Fe+2].[Pd+2] |
规范 SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
同义词 |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


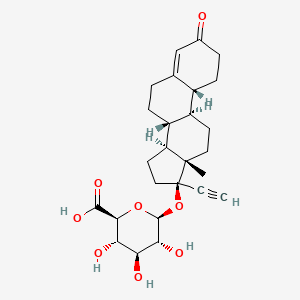

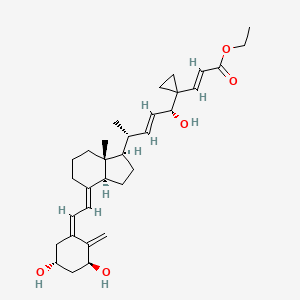
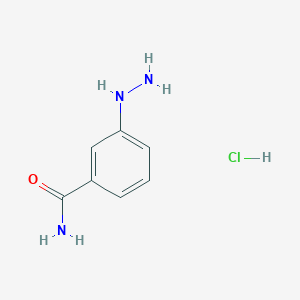
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)
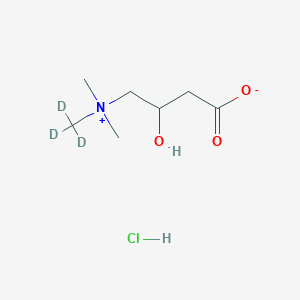
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)
